molecular formula C9H8ClNO3 B1585348 2-Acetamido-4-chlorobenzoic acid CAS No. 5900-56-1

2-Acetamido-4-chlorobenzoic acid

Cat. No. B1585348
CAS RN: 5900-56-1
M. Wt: 213.62 g/mol
InChI Key: SONOHJNKSOBNKY-UHFFFAOYSA-N
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Description

2-Acetamido-4-chlorobenzoic acid (ACBC) is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . It is used in various scientific experiments.


Molecular Structure Analysis

The InChI code for 2-Acetamido-4-chlorobenzoic acid is 1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) . This indicates the presence of a chlorine atom, an acetamido group, and a carboxylic acid group in the benzene ring.


Physical And Chemical Properties Analysis

2-Acetamido-4-chlorobenzoic acid has a molecular weight of 213.62 g/mol .

Scientific Research Applications

Chromatography and Separation Techniques

2-Acetamido-4-chlorobenzoic acid and related compounds have been used in the study of chromatographic separation techniques. Ma, Ito, Torok, and Ziffer (1994) employed pH-zone-refining countercurrent chromatography (CCC) for separating multigram quantities of 2- and 6-nitro-3-acetamido-4-chlorobenzoic acids, using a solvent system comprising methyl tertiary-butyl ether, acetonitrile, and water, with trifluoroacetic acid and ammonia as phase modifiers (Ma, Ito, Torok, & Ziffer, 1994).

Synthesis and Chemical Transformations

Various studies have explored the synthesis and chemical transformations involving 2-acetamido-4-chlorobenzoic acid derivatives. For instance, Iftikhar et al. (2019) described a novel synthetic route for 1,3,4-oxadiazole derivatives starting from 4-chlorobenzoic acid, highlighting their potential as α-glucosidase inhibitors (Iftikhar et al., 2019).

Biodegradation Studies

Evaluation of biodegradation of chlorobenzoic acids, including 2-acetamido-4-chlorobenzoic acid, has been a subject of environmental research. Kafilzadeh et al. (2012) investigated the degradation of 2-chlorobenzoic acid by bacteria isolated from landfill soils, providing insights into potential bioremediation strategies (Kafilzadeh, Nikvarz, Jabbari, & Tahery, 2012).

Catalytic and Chemical Reactions

Research has also been conducted on catalytic and chemical reactions involving 2-acetamido-4-chlorobenzoic acid derivatives. Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator for oxidizing alcohols and aldehydes to carboxylic acids (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 2-acetamido-4-chlorobenzoic acid have been utilized in various studies. Niftaliev, Korenman, Konstantinova, and Sysoev (2004) examined the extraction of chlorobenzoic acids with hydrophilic solvents and developed a procedure for their selective determination (Niftaliev, Korenman, Konstantinova, & Sysoev, 2004).

properties

IUPAC Name

2-acetamido-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONOHJNKSOBNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286439
Record name 2-Acetamido-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-4-chlorobenzoic acid

CAS RN

5900-56-1
Record name 5900-56-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45787
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetamido-4-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JR Piper - 1960 - search.proquest.com
… The crude 2-acetamido-4-chlorobenzoic acid was mixed with 400 ml. of concentrated hydrochloric acid in a 1-liter beaker. The mixture was stirred magnetically and heated for about 8 …
Number of citations: 0 search.proquest.com
CH Rachel - Journal of the Chemical Society, Perkin Transactions 1, 1993 - pubs.rsc.org
… their detailed methanolysis studies, the required sample of 2,4,7-trichloroquinoline 6a was instead obtained by an unambiguous six-stage route from 2acetamido-4-chlorobenzoic acid. …
Number of citations: 0 pubs.rsc.org

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